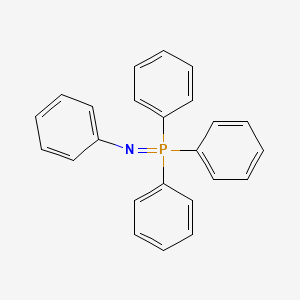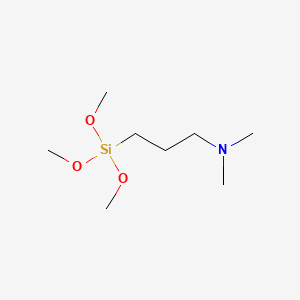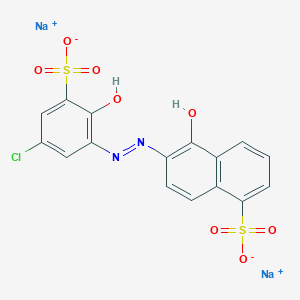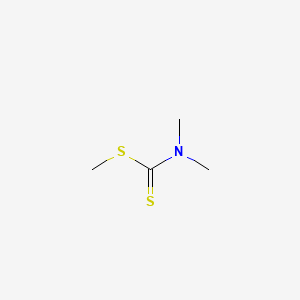
4'-Phenoxyacetophenone
Overview
Description
4’-Phenoxyacetophenone: is an organic compound with the molecular formula C14H12O2 . It is a derivative of acetophenone, where the phenyl group is substituted with a phenoxy group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary targets of 4’-Phenoxyacetophenone are currently unknown. This compound, with the molecular formula C6H5OC6H4COCH3
Biochemical Pathways
It’s worth noting that similar compounds have been shown to cleave ether bonds, which could potentially affect various biochemical pathways .
Pharmacokinetics
Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and be bbb permeant . These properties could impact its bioavailability and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Phenoxyacetophenone can be synthesized through several methods. One common method involves the reaction of phenol with para-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like tetrahydrofuran or dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, 4’-Phenoxyacetophenone is often produced via the Friedel-Crafts acylation of phenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4’-Phenoxyacetophenone undergoes various chemical reactions, including:
Reduction: Reduction of 4’-Phenoxyacetophenone can yield 4’-phenoxyacetophenol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, polyethylene glycol, water, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Various nucleophiles, solvents like dichloromethane, and catalysts.
Major Products Formed:
Oxidation: 4-Phenoxybenzoic acid.
Reduction: 4’-Phenoxyacetophenol.
Substitution: Depending on the nucleophile, various substituted acetophenones.
Scientific Research Applications
4’-Phenoxyacetophenone has a wide range of applications in scientific research:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
4’-Methoxyacetophenone: Similar structure but with a methoxy group instead of a phenoxy group.
4’-Bromoacetophenone: Contains a bromine atom in place of the phenoxy group.
4’-Nitroacetophenone: Features a nitro group instead of the phenoxy group.
Uniqueness: 4’-Phenoxyacetophenone is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-phenoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNIFZYQFLFGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284900 | |
| Record name | 4'-Phenoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5031-78-7 | |
| Record name | 1-(4-Phenoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5031-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 39658 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005031787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5031-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Phenoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Phenoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 4'-phenoxyacetophenone?
A1: this compound is primarily synthesized through Friedel-Crafts acylation of diphenyl ether with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Research has explored optimizing this reaction by studying the impact of reagent ratios, temperature, and solvent choice. [] For instance, one study achieved an 81% yield by using carbon disulfide as the solvent at 20°C with an optimized molar ratio of reactants. [] Another approach involves a multistep synthesis starting from diphenyl ether, where an initial acylation yields this compound. This is followed by oxidation to 4-phenoxybenzoic acid and a final acylation to obtain 4-phenoxybenzoyl chloride. []
Q2: How is this compound used in the synthesis of other valuable compounds?
A2: this compound acts as a crucial building block in organic synthesis. It can be oxidized to 4-phenoxybenzoic acid, a key starting material for synthesizing ibrutinib, a drug used to treat certain types of lymphoma. [] Additionally, this compound serves as a monomer in ruthenium-catalyzed step-growth copolymerization reactions with α, ω-dienes, leading to the production of novel polymers. []
Q3: Can this compound be broken down by biological organisms?
A3: Yes, certain fungal species like Cladosporium sp. HU have demonstrated the ability to degrade this compound. [] This fungal strain utilizes this compound as an intermediate product during the biodegradation of cypermethrin, a synthetic pyrethroid insecticide. [] This finding highlights the potential of bioremediation strategies for environments contaminated with cypermethrin, with this compound serving as a key indicator of the degradation process.
Q4: What analytical techniques are employed to identify and quantify this compound?
A4: Various analytical methods are used to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is a common technique used to monitor the degradation of cypermethrin and identify this compound as one of the breakdown products. [] Additionally, gas chromatography-mass spectrometry (GC-MS) helps identify and analyze the various intermediates, including this compound, generated during the biodegradation of cypermethrin by Cladosporium sp. HU. []
Q5: Has this compound been investigated in other chemical reactions or applications?
A5: Beyond its use in polymer synthesis and as an intermediate, this compound has been studied in the context of lignin degradation. Aqueous oxalic acid can cleave oxidized lignin model compounds, and when those models resemble this compound but lack a specific hydroxymethyl group, they undergo oxidative cleavage in the presence of air. [] This reaction pathway, proceeding through a dioxetane intermediate, yields the corresponding benzoic acid and phenyl formate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5H-Benzo[b]carbazole](/img/structure/B1582823.png)






